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Compound of Interest

Compound Name: Potassium diacetate

Cat. No.: B3052579

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium
diacetate, also known as potassium hydrogen diacetate (KH(CHsCOO)z). The information
presented is curated for researchers and professionals in the fields of crystallography, materials
science, and pharmaceutical development, offering detailed structural data and procedural
insights.

Introduction

Potassium diacetate is an acid salt composed of a potassium cation and a hydrogen-bonded
diacetate anion. Its structure is of significant interest as it represents a classic example of a
Type B acid salt, where the acetic acid and acetate components are crystallographically
distinct. These entities are linked by a short, unsymmetrical hydrogen bond. Understanding the
precise atomic arrangement within the crystal lattice is crucial for applications in catalysis, as a
food preservative (E261), and in the development of new materials.

Crystallographic Data

The crystal structure of potassium diacetate was determined by X-ray analysis. The key
crystallographic data are summarized in the tables below.[1]

Crystal Data and Structure Refinement
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Parameter Value
Chemical Formula C4aH7KOa4
Formula Weight 158.19 g/mol
Crystal System Monoclinic
Space Group P21/n
Molecules per Unit Cell (2) 4

Final R-factor

0.106 for 849 data

Unit Cell Parameters

Parameter Value (A)
a 4.085
b 23.84
C 7.226
B 97.4°

Molecular Geometry

The defining feature of the potassium diacetate crystal structure is the diacetate anion, which

consists of an acetic acid molecule and an acetate anion linked by a strong hydrogen bond.
The O---O distance in this hydrogen bond is reported to be 2.476(8) A.[1] While the full, detailed
bond lengths and angles from the original study are not available in the abstract, typical values

for acetate and acetic acid are provided below for comparative purposes.

Typical Bond Lengths and Angles
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Bond/Angle Typical Value (A or °) Description
. Double bond in the carboxylic
C=0 (in COOH) ~1.20 A _
acid group.
. Single bond in the carboxylic
C-O (in COOH) ~1.34 A _
acid group.
) Delocalized bonds in the
C-0 (in CO0") ~1.26 A _
carboxylate anion.[2]
Single bond between the
c-C ~1.52 A
carbon atoms.
_ Angle within the carboxylic
O-C=0 (in COOH) ~120° _
acid group.
) Angle within the carboxylate
O-C-0 (in CO0O") ~120°

anion.

Experimental Protocols

The crystal structure of potassium diacetate was elucidated using single-crystal X-ray
diffraction. The following outlines the probable experimental workflow based on the available
information and standard crystallographic practices of the era.

Synthesis and Crystallization

Single crystals of potassium diacetate suitable for X-ray analysis can be grown from an
aqueous solution containing equimolar amounts of potassium acetate and acetic acid. Slow
evaporation of the solvent at room temperature is a common method for obtaining high-quality
crystals.

Generalized Protocol:
e Prepare a saturated agueous solution of potassium acetate.
e Add an equimolar amount of glacial acetic acid to the solution.

« Stir the solution until all components are fully dissolved.
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o Filter the solution to remove any impurities.

» Allow the solution to stand undisturbed in a loosely covered container to permit slow
evaporation of the water.

e Harvest the resulting single crystals.

X-ray Diffraction Data Collection

The original study utilized X-ray analysis to determine the structure.[1] A typical procedure for
data collection on a single-crystal X-ray diffractometer would involve the following steps:

o Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

o Data Collection: The crystal is placed in an X-ray beam, and the diffraction pattern is
recorded as the crystal is rotated. Data is collected over a range of angles to ensure a
complete dataset.

¢ Instrumentation: While the specific instrument used in the original study is not detailed, four-
circle diffractometers were common during that period.

Structure Solution and Refinement

The structure was solved using the heavy-atom method.[1] This method is particularly useful
when a heavy atom (in this case, potassium) is present in the crystal structure.

e Structure Solution: The positions of the heavy atoms (potassium) are determined from the
Patterson function, which is calculated from the measured diffraction intensities. The phases
of the structure factors are then estimated from the contributions of the heavy atoms.

o Structure Refinement: An initial model of the crystal structure is refined using a least-squares
method. In the case of potassium diacetate, anisotropic least-squares analysis was
employed, which allows for the thermal motion of each atom to be modeled as an ellipsoid.
[1] The refinement process continues until the calculated diffraction pattern shows the best
possible agreement with the experimental data, as indicated by a low R-factor.

Visualization of the Crystallographic Workflow
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The following diagram illustrates the logical workflow of a typical single-crystal X-ray diffraction
analysis.
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Caption: Workflow for single-crystal X-ray structure analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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